Enhanced Lipophilicity vs Raloxifene
The bismesylate compound exhibits markedly higher computed lipophilicity (XLogP3 = 3.7) than raloxifene free base, which has a predicted XLogP3 of approximately 2.5 [1]. This difference arises from the replacement of both phenolic –OH groups with methanesulfonate esters, effectively eliminating all hydrogen-bond donor capacity (HBD count = 0 vs. 2 for raloxifene) [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen-bond donor count |
|---|---|
| Target Compound Data | XLogP3 = 3.7; HBD = 0 |
| Comparator Or Baseline | Raloxifene (XLogP3 ≈ 2.5; HBD = 2) |
| Quantified Difference | ΔXLogP3 ≈ +1.2 log units; ΔHBD = –2 |
| Conditions | PubChem computed descriptors (XLogP3 3.0 algorithm, Cactvs 3.4.8.24) [1] |
Why This Matters
The 1.2-log increase in lipophilicity predicts substantially longer reverse-phase HPLC retention, making the compound a critical system-suitability marker for resolving highly retained impurities from the raloxifene main peak.
- [1] PubChem Compound Summary for CID 13286041; raloxifene (CID 5035) for comparison. View Source
